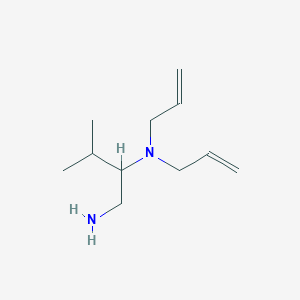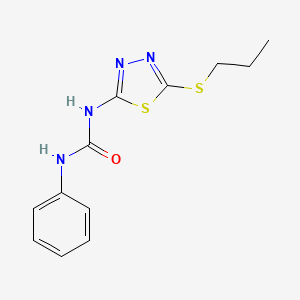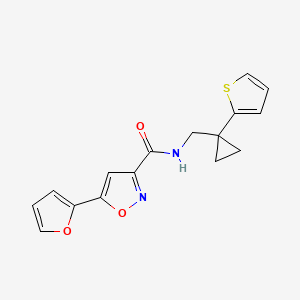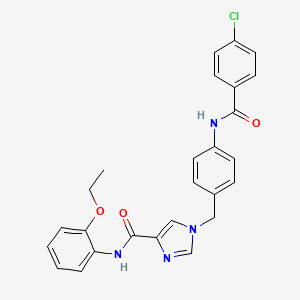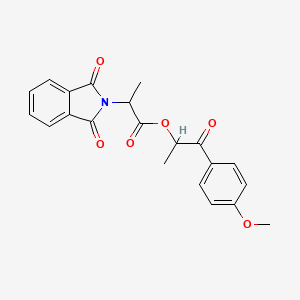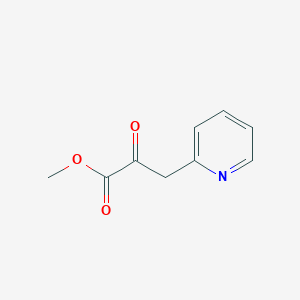
alpha-Oxopyridine-2-propanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Oxopyridine-2-propanoic acid methyl ester is a chemical compound with the molecular formula C9H9NO3 . It contains a total of 22 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of esters like alpha-Oxopyridine-2-propanoic acid methyl ester can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of alpha-Oxopyridine-2-propanoic acid methyl ester can be analyzed using its molecular formula, C9H9NO3 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .
Chemical Reactions Analysis
Esters undergo a variety of chemical reactions. For instance, they can be formed through acid-catalyzed esterification and transesterification, base-catalyzed transesterification, and reactions with diazomethane and related reagents .
Physical And Chemical Properties Analysis
Esters, including alpha-Oxopyridine-2-propanoic acid methyl ester, are derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .
Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis. This compound helps in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
2. Synthesis of Pyridinylboronic Acids and Esters This compound is used in the synthesis of pyridinylboronic acids and esters . Pyridinylboronic acids and esters are valuable building blocks in organic synthesis. This compound is used in the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Flow Synthesis of 2-Methylpyridines
This compound is used in the flow synthesis of 2-methylpyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Synthesis of Aromatic Ketones
This compound is used in the synthesis of aromatic ketones . Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates .
Alkylation of Pyridine
This compound is used in the alkylation of pyridine with methanol . This process produces 2-, 3-methylpyridines, and 2,6-lutidine as the major products .
General Research Applications
Mécanisme D'action
The mechanism of action for the formation of esters like alpha-Oxopyridine-2-propanoic acid methyl ester involves several steps. For example, in the case of diazomethane, the first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester .
Propriétés
IUPAC Name |
methyl 2-oxo-3-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRUKAOOXUUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

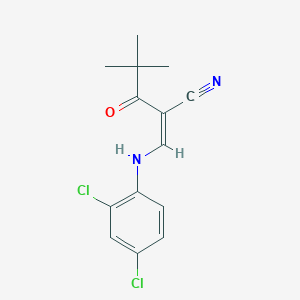
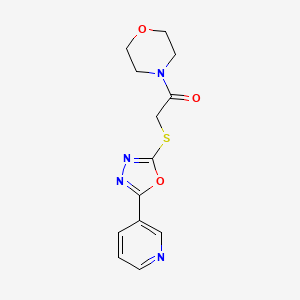

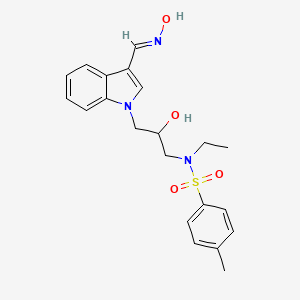

![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)


